molecular formula C20H30O13 B1247923 Scroside D

Scroside D

Cat. No. B1247923
M. Wt: 478.4 g/mol
InChI Key: FKUWQWJFTAWUKB-KOIGGHRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scroside D is a disaccharide derivative that consists of hydroxytyrosol in which the alcoholic hydroxy group is glycosylated with a 3-O-beta-D-glucopyranosyl-D-glucopyranosyl residue. Isolated from Picrorhiza scrophulariiflora, it exhibits antioxidant activity. It has a role as a metabolite and an antioxidant. It is a member of catechols and a disaccharide derivative. It derives from a hydroxytyrosol.

Scientific Research Applications

1. Antioxidative Activities:

  • Scroside D, isolated from the roots of Picrorhiza scrophulariiflora, has demonstrated potent antioxidative effects. These effects are comparable to ascorbic acid, highlighting its potential in combating oxidative stress (Wang et al., 2004).

Structural Identification and Isolation

2. Structural Elucidation:

  • The structure of Scroside D was determined using advanced spectroscopic methods. This was crucial for understanding its chemical nature and potential applications in scientific research (Zou et al., 2004).
  • Further studies have also isolated Scroside D, contributing to a deeper understanding of its chemical properties and potential for therapeutic applications (Zhu et al., 2008).

Biological Research Applications

3. Applications in Biosciences:

  • While not directly related to Scroside D, the advancements in biotechnology and health sciences, including the techniques used for the isolation and study of compounds like Scroside D, highlight the importance of such compounds in biological research. These advancements are vital in transforming information into valuable knowledge, especially in areas like diabetes research (Kavakiotis et al., 2017).

properties

Product Name

Scroside D

Molecular Formula

C20H30O13

Molecular Weight

478.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C20H30O13/c21-6-11-13(25)15(27)16(28)20(32-11)33-18-14(26)12(7-22)31-19(17(18)29)30-4-3-8-1-2-9(23)10(24)5-8/h1-2,5,11-29H,3-4,6-7H2/t11-,12-,13-,14-,15+,16-,17-,18+,19-,20+/m1/s1

InChI Key

FKUWQWJFTAWUKB-KOIGGHRSSA-N

Isomeric SMILES

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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